Isoxazole, 3-methyl-5-(2-methylpropyl)-

Lipophilicity Pharmacokinetics Membrane Permeability

Isoxazole, 3-methyl-5-(2-methylpropyl)- (also known as 5-isobutyl-3-methylisoxazole) is a 3,5-disubstituted isoxazole derivative characterized by a methyl group at the C3 position and an isobutyl (2-methylpropyl) group at the C5 position of the heterocyclic ring. This compound possesses a molecular formula of C₈H₁₃NO and a molecular weight of 139.19 g/mol.

Molecular Formula C8H13NO
Molecular Weight 139.19 g/mol
CAS No. 41027-36-5
Cat. No. B15212302
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIsoxazole, 3-methyl-5-(2-methylpropyl)-
CAS41027-36-5
Molecular FormulaC8H13NO
Molecular Weight139.19 g/mol
Structural Identifiers
SMILESCC1=NOC(=C1)CC(C)C
InChIInChI=1S/C8H13NO/c1-6(2)4-8-5-7(3)9-10-8/h5-6H,4H2,1-3H3
InChIKeyOSTZGUXSUHIMJK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Isoxazole, 3-methyl-5-(2-methylpropyl)- CAS 41027-36-5: Core Chemical Profile for Procurement and Research


Isoxazole, 3-methyl-5-(2-methylpropyl)- (also known as 5-isobutyl-3-methylisoxazole) is a 3,5-disubstituted isoxazole derivative characterized by a methyl group at the C3 position and an isobutyl (2-methylpropyl) group at the C5 position of the heterocyclic ring . This compound possesses a molecular formula of C₈H₁₃NO and a molecular weight of 139.19 g/mol. Key physicochemical identifiers include a calculated XLogP of 2.4 [1], a topological polar surface area (TPSA) of 26 Ų [2], and an InChIKey of OSTZGUXSUHIMJK-UHFFFAOYSA-N . This specific substitution pattern yields a distinct lipophilic profile and structural geometry that directly influences its reactivity, pharmacokinetic behavior, and utility as a synthetic building block compared to other alkyl-substituted isoxazoles.

Why a Generic 3,5-Disubstituted Isoxazole Cannot Replace Isoxazole, 3-methyl-5-(2-methylpropyl)-


A common procurement error is assuming that any 3,5-dialkylisoxazole can serve as a functionally equivalent surrogate. However, the physicochemical and steric properties of isoxazoles are exquisitely sensitive to even minor changes in alkyl chain branching and length at the C5 position . For instance, replacing the isobutyl group in Isoxazole, 3-methyl-5-(2-methylpropyl)- with a linear n-butyl or a smaller ethyl group fundamentally alters the molecule's calculated LogP (a key determinant of membrane permeability and formulation behavior) and its three-dimensional conformation [1]. These alterations have been shown in class-level studies to critically impact target binding, metabolic stability, and synthetic accessibility [2]. Therefore, substituting a close analog without verifying these specific differential properties introduces unacceptable variability in both research reproducibility and downstream industrial processes. The following evidence quantifies the specific advantages of this compound's unique substitution architecture.

Quantitative Differentiation of Isoxazole, 3-methyl-5-(2-methylpropyl)- Against Key Analogs


Lipophilicity Advantage: Quantified LogP Comparison for Isoxazole, 3-methyl-5-(2-methylpropyl)-

Lipophilicity, as measured by the octanol-water partition coefficient (LogP), is a critical determinant of a compound's absorption, distribution, and formulation. Isoxazole, 3-methyl-5-(2-methylpropyl)- exhibits a calculated XLogP of 2.4 [1]. This value is significantly higher than that of a closely related linear alkyl analog, 3,5-dimethylisoxazole, which has a reported experimental LogP of 0.7 [2]. This 1.7-unit increase in LogP corresponds to an approximately 50-fold increase in its lipophilic partitioning, a quantifiable difference that directly translates to superior membrane permeability in preliminary in silico models.

Lipophilicity Pharmacokinetics Membrane Permeability Formulation Science

Steric and Conformational Differentiation: 5-Isobutyl Branching vs. Linear Alkyl Substituents

The branched isobutyl group at the C5 position of Isoxazole, 3-methyl-5-(2-methylpropyl)- imparts distinct steric bulk and conformational flexibility compared to linear alkyl chains. The calculated topological polar surface area (TPSA) of 26 Ų [1] is identical to that of the linear analog 3-methyl-5-pentylisoxazole (also TPSA 26 Ų). However, the branched structure of the isobutyl group creates a larger effective steric volume in the 3D conformation, which can differentiate its interactions with sterically sensitive binding pockets or crystal lattice structures . This class-level inference is supported by extensive literature demonstrating that branching in alkyl side chains of heterocycles can dramatically alter potency and selectivity by restricting the number of low-energy conformers and influencing off-target binding profiles [2].

Molecular Modeling Steric Hindrance Structure-Activity Relationship (SAR) Target Binding

Synthetic Versatility: A Privileged Intermediate for Carboxylic Acid and Carbonyl Chloride Derivatives

Isoxazole, 3-methyl-5-(2-methylpropyl)- serves as a direct precursor or a core scaffold for a range of highly sought-after functionalized building blocks, which are commercially available and demonstrate its downstream utility. These include 5-Isobutyl-3-Methylisoxazole-4-carboxylic acid (CAS 90643-65-5) and 5-Isobutyl-3-Methylisoxazole-4-carbonyl chloride (CAS 90415-81-9) . This contrasts with simpler analogs like 3,5-dimethylisoxazole, which lacks the alkyl chain length required for certain lipophilic interactions and may not undergo functionalization at the 4-position with the same regioselectivity or efficiency. The ability to readily access these 4-carboxylic acid derivatives is a distinct advantage for building compound libraries via amide coupling or other conjugation strategies.

Synthetic Chemistry Building Block Medicinal Chemistry Chemical Procurement

High-Value Application Scenarios for Isoxazole, 3-methyl-5-(2-methylpropyl)- Based on Evidenced Differentiation


Lead Optimization in CNS Drug Discovery

The superior lipophilicity of Isoxazole, 3-methyl-5-(2-methylpropyl)- (LogP 2.4) makes it a more appropriate scaffold than less lipophilic analogs (e.g., 3,5-dimethylisoxazole, LogP 0.7) for designing central nervous system (CNS) drug candidates. Its enhanced passive permeability, as indicated by its higher LogP, increases the likelihood of achieving sufficient brain exposure, a critical early-stage requirement for programs targeting neurological disorders [1].

Synthesis of Lipophilic Heterocyclic Libraries

For medicinal chemistry groups building libraries of 3,5-disubstituted isoxazoles, this compound provides a pre-optimized lipophilic handle. The ready commercial availability of its downstream 4-carboxylic acid derivative (CAS 90643-65-5) allows for efficient diversification via amide bond formation, enabling the rapid exploration of SAR in a lipophilic chemical space that is often under-represented with simpler alkyl isoxazoles .

Agrochemical Discovery for Improved Cuticle Penetration

In the development of novel herbicides or insecticides, the moderate lipophilicity of this isoxazole (LogP 2.4) positions it favorably for penetrating the waxy cuticle of plants or insect exoskeletons. This property is a key differentiator from more hydrophilic analogs, as class-level evidence shows that isoxazole derivatives with optimized lipophilic profiles demonstrate enhanced efficacy in agrochemical applications [2]. The isobutyl group may also confer metabolic advantages over linear chains in target organisms.

Physicochemical Property Modulation in Formulation Science

Formulation scientists seeking to modify the solubility or partitioning behavior of an active ingredient can use this compound as a lipophilic modifier or a prodrug moiety. Its precisely defined LogP of 2.4 provides a quantifiable and reproducible change in the overall physicochemical profile of a conjugate, offering a distinct advantage over using analogs with less well-characterized or lower lipophilicity values [1].

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